6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone
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Description
The compound “6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C22H21N5O2S . It is a complex organic molecule that contains several functional groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a benzylsulfanyl group, an ethyl group, a triazol ring, a methoxy group, a phenyl group, and a pyridazinone ring .Scientific Research Applications
Synthesis and Molecular Applications
Synthesis of New Compounds : Pyridazinone derivatives have been synthesized for their potential analgesic and anti-inflammatory activities, as seen in the study by Gökçe et al. (2005), which explored the structure-activity relationship of these compounds (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005). Another study focused on the synthesis of condensed 1,2,4-triazines as bioisosteric isomers of antiviral 9-benzylpurines, highlighting the modification of triazine derivatives for potential biomedical applications (Tzeng, Wei, Hwang, Cheng, & Wang, 1994).
Diversity-Oriented Synthesis : Zaware et al. (2011) reported on the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry, indicating the importance of structural diversity in drug discovery and chemical biology (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Pharmacological and Biological Applications
Antimicrobial and Antioxidant Activities : Flefel et al. (2018) developed novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant activities through in silico molecular docking screenings and in vitro assays (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Herbicidal Activities : The study by Luo et al. (2008) on novel triazolinone derivatives highlighted their potential as Protox inhibitors with herbicidal activities, indicating the application of such compounds in agricultural chemistry (Luo, Jiang, Wang, Chen, & Yang, 2008).
Chemical Properties and Solvation Behavior
Solubility and Thermodynamics : Shakeel et al. (2017) investigated the solubility and thermodynamic/solvation behavior of a pyridazinone derivative in different solvent mixtures, providing insights into the physicochemical properties relevant for formulation development (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).
Properties
IUPAC Name |
6-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-2-26-19(23-24-22(26)30-16-17-9-5-3-6-10-17)15-29-20-13-14-21(28)27(25-20)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRVSMJYGPCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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